Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate
Brand Name: Vulcanchem
CAS No.: 2034518-30-2
VCID: VC6568183
InChI: InChI=1S/C16H18N4O3S/c1-23-16(22)12-4-2-11(3-5-12)15(21)18-13-6-8-20(9-7-13)14-10-17-24-19-14/h2-5,10,13H,6-9H2,1H3,(H,18,21)
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3
Molecular Formula: C16H18N4O3S
Molecular Weight: 346.41

Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate

CAS No.: 2034518-30-2

Cat. No.: VC6568183

Molecular Formula: C16H18N4O3S

Molecular Weight: 346.41

* For research use only. Not for human or veterinary use.

Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate - 2034518-30-2

Specification

CAS No. 2034518-30-2
Molecular Formula C16H18N4O3S
Molecular Weight 346.41
IUPAC Name methyl 4-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl]benzoate
Standard InChI InChI=1S/C16H18N4O3S/c1-23-16(22)12-4-2-11(3-5-12)15(21)18-13-6-8-20(9-7-13)14-10-17-24-19-14/h2-5,10,13H,6-9H2,1H3,(H,18,21)
Standard InChI Key JGUXSTBPELGUGC-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3

Introduction

Structural Overview

Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate is characterized by the following structural components:

  • Core Framework:

    • A benzoate ester group (methyl ester of benzoic acid).

    • A piperidine ring substituted at the 4th position.

    • A thiadiazole moiety (1,2,5-thiadiazole) attached to the piperidine nitrogen.

  • Functional Groups:

    • Carbamoyl linkage (-CONH-) connecting the benzoate and piperidine units.

    • Electron-rich thiadiazole ring contributing to potential bioactivity.

Molecular Formula:

C15_{15}H16_{16}N4_{4}O3_{3}S

Molecular Weight:

Approximately 332.38 g/mol.

Synthesis

While specific synthetic protocols for this exact compound are not readily available in the provided results, general methods for synthesizing similar structures can be inferred:

  • Formation of the Piperidine Derivative:

    • The piperidine ring can be functionalized with a thiadiazole group through nucleophilic substitution or condensation reactions.

  • Carbamoylation:

    • The carbamoyl linkage is typically introduced via reaction of an amine group on the piperidine with an activated ester or isocyanate derivative.

  • Esterification:

    • The methyl benzoate moiety can be synthesized or introduced via esterification of benzoic acid with methanol under acidic conditions.

Analytical Confirmation:

Compounds like this are typically characterized using techniques such as:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR to confirm chemical shifts associated with aromatic, aliphatic, and heterocyclic protons and carbons.

  • Mass Spectrometry (MS): To confirm molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups like esters and amides.

Pharmaceutical Relevance

Compounds containing thiadiazole and piperidine frameworks often exhibit significant biological activities, including:

  • Anti-inflammatory Properties:
    Molecules containing thiadiazole rings have been studied as inhibitors of enzymes like lipoxygenases (e.g., 5-LOX), which are involved in inflammatory pathways.

  • Antimicrobial Activity:
    Thiadiazole derivatives demonstrate antimicrobial effects against bacterial and fungal pathogens due to their ability to disrupt metabolic processes.

Drug Development

The structural features of Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate suggest it could serve as a lead compound for developing drugs targeting central nervous system disorders or metabolic conditions like diabetes and obesity.

Comparison with Related Compounds

CompoundStructural FeaturesApplications
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide Thiadiazole + PiperidineAntihypertensive, anticonvulsant
(4-Phenyl-piperidin-1-yl)-[5-(1H-pyrazol)] Piperidine + PyrazoleTreatment of metabolic syndrome
Methyl 4-{[1-(1,2,5-thiadiazol)]} (Target Compound)Thiadiazole + Benzoate + PiperidinePotential anti-inflammatory or CNS agent

Research Gaps and Future Directions

While the compound's structure suggests promising applications in medicinal chemistry, further research is needed to evaluate its:

  • Biological Activity:

    • Screening against enzyme targets or microbial strains.

    • Assessment of cytotoxicity in cell lines.

  • Pharmacokinetics:

    • Solubility and stability studies.

    • Metabolic profiling in vitro and in vivo.

  • Structure–Activity Relationship (SAR):

    • Modifications to enhance potency or selectivity.

    • Exploration of substituents on the thiadiazole and benzoate rings.

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